{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine
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Overview
Description
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrimidine core using nitric acid or other nitrating agents.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Attachment of the ethoxyphenyl and furylmethyl groups: This can be done via coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial production methods often involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Coupling reactions: Reactions like Suzuki-Miyaura coupling can be used to attach various aromatic groups to the compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The nitro and amino groups play crucial roles in binding to active sites, while the aromatic rings enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine include other pyrimidine derivatives such as:
6-Amino-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones: These compounds share structural similarities but differ in their biological activities and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but varies in its functional groups and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h3-9H,2,10H2,1H3,(H4,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFTVMTZLBDLRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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